molecular formula C10H9F3O2 B1499172 (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane CAS No. 851528-84-2

(R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

Cat. No. B1499172
CAS RN: 851528-84-2
M. Wt: 218.17 g/mol
InChI Key: GYOFXQNABVOHIB-VIFPVBQESA-N
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Description

“®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” is a chemical compound that is related to Fluoxetine Hydrochloride . Fluoxetine Hydrochloride contains NLT 98.0% and NMT 102.0% of fluoxetine hydrochloride (C17H18F3NO·HCl), calculated on the anhydrous basis .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The synthesis of such compounds involves various methods and techniques .


Molecular Structure Analysis

The molecular structure of “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” can be analyzed using techniques such as 19F-centered NMR . This technique uses 19F as the focal point of the process and consists of a complementary set of broadband, phase-sensitive NMR experiments .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” can be analyzed using various techniques . For example, Photoelectron circular dichroism (PECD) is a technique used for chiral differentiation .

Scientific Research Applications

Proline Substitutions

The trifluoromethyl group, such as in “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane”, has been used in proline substitutions. Proline is a unique amino acid that exhibits a variety of functions in biological contexts . The trifluoromethyl group can be used to label proline, offering a new research application area . This labeling circumvents the lack of common NH-NMR reporters in peptidyl–prolyl fragments .

NMR Labeling

The trifluoromethyl group has been used in NMR labeling. The use of CF3-substituted prolines in NMR labeling has been studied, and the results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling .

Enhancing Interactions at Nonpolar Interfaces

The trifluoromethyl group has been used to enhance interactions at nonpolar interfaces. Lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .

Pharmaceuticals, Agrochemicals, and Materials

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group has been used in the trifluoromethylation of carbon-centered radical intermediates .

Radical Trifluoromethylation

The trifluoromethyl group has been used in radical trifluoromethylation. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .

Dehydroxylative Functionalization

The trifluoromethyl group has been used in dehydroxylative functionalization. Much attention has been paid to the synthesis of functionalized organic compounds by dehydroxylative functionalization of parent alcohols .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, the future directions of research on “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” and related compounds may involve further exploration of their potential applications in these fields .

Mechanism of Action

properties

IUPAC Name

(2R)-2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOFXQNABVOHIB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652901
Record name (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

CAS RN

851528-84-2
Record name (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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